

An In-Depth Technical Guide to the Spectroscopic Data of Boeravinone A

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Boeravinone A

Cat. No.: B15592447

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Boeravinone A**, a rotenoid class of flavonoid found in the plant *Boerhavia diffusa*. The information presented herein is essential for the identification, characterization, and further development of this natural compound for potential therapeutic applications.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy for **Boeravinone A**.

Table 1: ^1H NMR Spectroscopic Data of Boeravinone A

Proton	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) in Hz
H-1	7.82	d	8.8
H-2	6.85	dd	8.8, 2.4
H-4	6.82	d	2.4
H-6a	4.68	d	6.2
H-12a	4.18	d	6.2
8-OH	12.81	s	
10-CH ₃	2.15	s	
11-OCH ₃	3.92	s	

Solvent: CDCl₃, Instrument Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data of Boeravinone A

Carbon	Chemical Shift (δ) ppm
1	129.1
2	112.1
3	162.2
4	108.9
4a	157.9
5a	113.2
6	181.2
6a	66.9
7a	161.1
8	105.1
9	163.5
10	102.8
10-CH ₃	8.9
11	165.7
11a	106.2
11-OCH ₃	56.5
12a	68.2

Solvent: CDCl₃, Instrument Frequency: 100 MHz

Table 3: Mass Spectrometry Data of Boeravinone A

Ion	m/z
[M] ⁺	326

Table 4: Infrared (IR) Spectroscopic Data of Boeravinone A

A

Absorption Band (cm ⁻¹)	Functional Group Assignment
3410	O-H stretching (hydroxyl group)
3200	O-H stretching (hydroxyl group)
2930	C-H stretching (aliphatic)
1685	C=O stretching (carbonyl group)
1625	C=C stretching (aromatic)
1570	C=C stretching (aromatic)
1440	C-H bending
1210	C-O stretching
1120	C-O stretching
1080	C-O stretching

Experimental Protocols

The following sections detail the generalized experimental methodologies employed for obtaining the spectroscopic data of **Boeravinone A**. These protocols are representative of the techniques used for the structural elucidation of novel natural products.

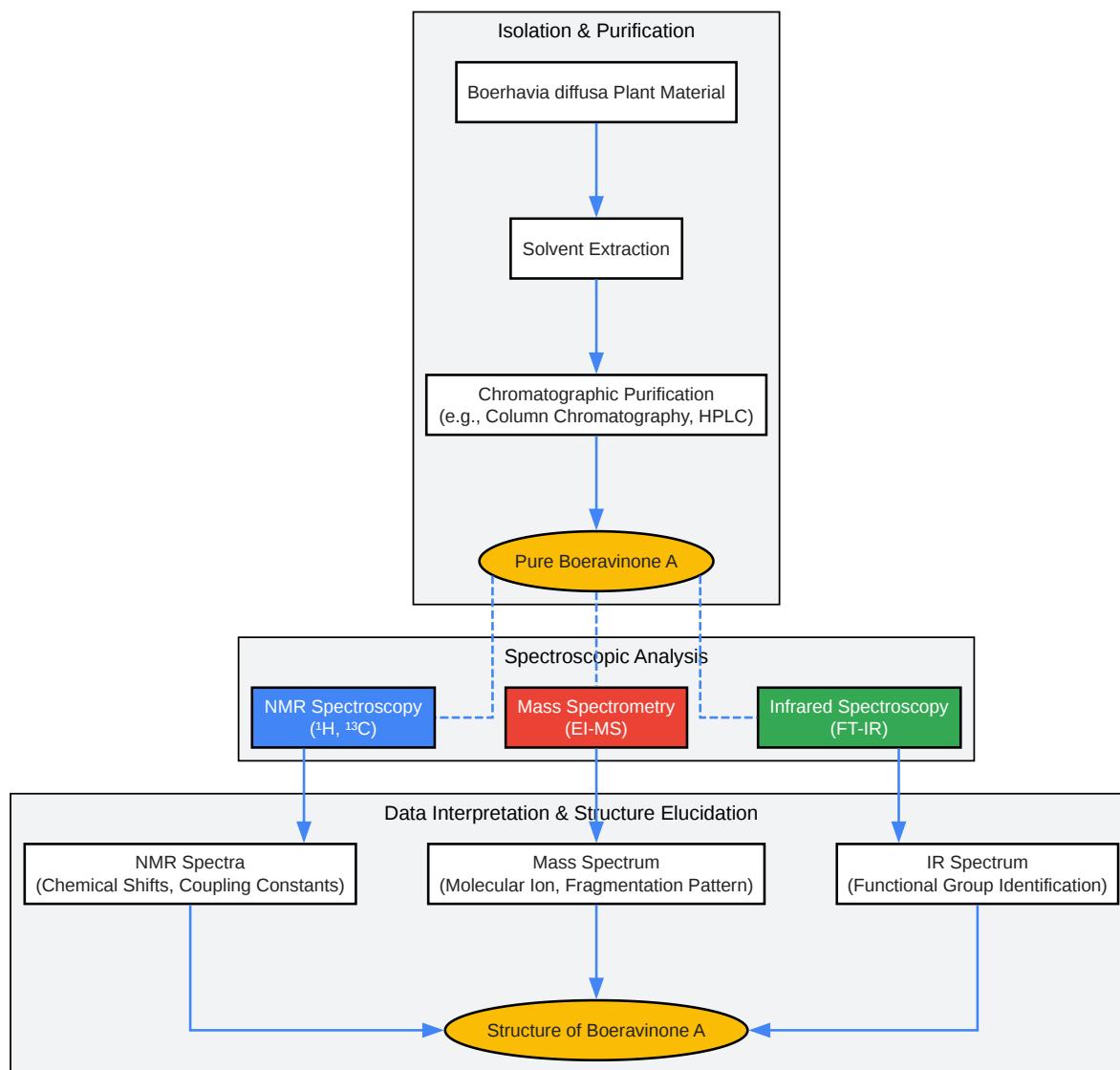
Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A sample of purified **Boeravinone A** was dissolved in an appropriate deuterated solvent, typically chloroform-d (CDCl₃), to a concentration suitable for NMR analysis.
- ¹H NMR Spectroscopy: Proton NMR spectra were recorded on a 400 MHz spectrometer. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

- ^{13}C NMR Spectroscopy: Carbon-13 NMR spectra were recorded on a 100 MHz spectrometer. The chemical shifts are reported in ppm relative to the solvent peak.

Mass Spectrometry (MS)

- Sample Introduction: The purified sample of **Boeravinone A** was introduced into the mass spectrometer, likely using a direct insertion probe for a solid sample or after dissolution in a suitable volatile solvent for other ionization techniques.
- Ionization: Electron Ionization (EI) was a common method for the analysis of such compounds, involving bombardment of the sample with a high-energy electron beam to induce ionization and fragmentation.
- Analysis: The resulting ions were separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected to generate the mass spectrum. The molecular ion peak ($[\text{M}]^+$) was identified to determine the molecular weight of the compound.


Infrared (IR) Spectroscopy

- Sample Preparation: The solid sample of **Boeravinone A** was finely ground and mixed with potassium bromide (KBr). The mixture was then pressed into a thin, transparent pellet.
- Analysis: The KBr pellet was placed in the sample holder of an FT-IR spectrometer. An infrared beam was passed through the pellet, and the absorption of radiation at different wavenumbers was measured to generate the IR spectrum. The spectrum was analyzed to identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like **Boeravinone A**.

Workflow for Spectroscopic Analysis of Boeravinone A

[Click to download full resolution via product page](#)**Spectroscopic analysis workflow for Boeravinone A.**

- To cite this document: BenchChem. [An In-Depth Technical Guide to the Spectroscopic Data of Boeravinone A]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15592447#spectroscopic-data-of-boeravinone-a-nmr-ms-ir>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com